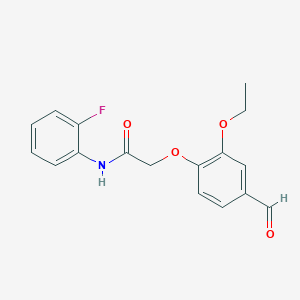

2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide

Description

2-(2-Ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound characterized by its acetamide core, ether linkage, and substituted aromatic rings. The molecule features a 2-ethoxy-4-formylphenoxy group and a 2-fluorophenyl substituent, which confer unique electronic and steric properties.

Propriétés

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXPNPGLAIQJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Ethoxy-Substituted Phenol: Starting with a phenol derivative, an ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the ethoxy-substituted phenol with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Acetamide Formation: The final step involves the reaction of the formylated phenol with 2-fluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of 2-(2-ethoxy-4-carboxyphenoxy)-N-(2-fluorophenyl)acetamide.

Reduction: Formation of 2-(2-ethoxy-4-hydroxyphenoxy)-N-(2-fluorophenyl)acetamide.

Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 4-Fluorophenyl Analog (CAS 575449-73-9): The substitution of fluorine at the para-position (4-fluorophenyl) instead of the ortho-position (2-fluorophenyl) alters the electron-withdrawing effects.

2-Methylphenyl Analog (CAS 247592-68-3) :

Replacing fluorine with a methyl group introduces steric bulk and reduces electronegativity. This modification could decrease polarity, enhancing lipid solubility but possibly reducing hydrogen-bonding interactions with biological targets .

Aromatic System Modifications

Naphthalen-1-yl Derivative (CAS 486993-05-9) :

Substituting the 2-fluorophenyl group with a naphthyl system increases aromatic surface area, which may improve π-π stacking interactions with hydrophobic binding pockets. However, the larger molecular weight (349.38 g/mol vs. ~330–340 g/mol for the target compound) could reduce bioavailability .- This modification might enhance metabolic stability by reducing susceptibility to enzymatic cleavage .

Functional Group Variations

- Chloro-Methylphenyl Analog (CAS 579520-56-2): The 3-chloro-4-methylphenyl group introduces both electron-withdrawing (Cl) and electron-donating (CH₃) effects. This dual functionality could modulate interactions with mixed FPR1/FPR2 receptors, similar to pyridazinone derivatives reported in .

Physicochemical and Pharmacokinetic Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₆FNO₄ | 325.32* | 2-Fluorophenyl, formyl | ~2.8 |

| 4-Fluorophenyl (575449-73-9) | C₁₇H₁₆FNO₄ | 325.32 | 4-Fluorophenyl | ~2.7 |

| 2-Methylphenyl (247592-68-3) | C₁₈H₁₉NO₄ | 313.36 | 2-Methylphenyl | ~3.1 |

| Naphthyl (486993-05-9) | C₂₁H₁₉NO₄ | 349.38 | Naphthalen-1-yl | ~3.5 |

*Calculated based on analogous structures.

- Solubility : The 2-fluorophenyl derivative’s moderate logP (~2.8) suggests balanced aqueous and lipid solubility, whereas the naphthyl analog’s higher logP (~3.5) may limit dissolution in physiological fluids .

Activité Biologique

2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic compound characterized by a complex structure that includes an ethoxy group, a formyl group, and a fluorophenyl moiety. This unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide is C16H16FNO3, and its structure can be represented as follows:

This compound belongs to the class of aromatic amides, which are known for their diverse biological activities. The presence of the ethoxy group enhances solubility, while the formyl group allows for further chemical modifications. The fluorophenyl group may impart unique electronic properties that could influence biological interactions.

Synthesis

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide typically involves several steps:

- Formation of Ethoxy-Substituted Phenol : An ethoxy group is introduced to a phenol derivative via etherification.

- Formylation : The ethoxy-substituted phenol undergoes a Vilsmeier-Haack reaction to introduce the formyl group.

- Acetamide Formation : The final step involves reacting the formylated phenol with 2-fluoroaniline and acetic anhydride to yield the acetamide.

Anticancer Properties

Research indicates that compounds similar to 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide exhibit promising anticancer activity. For instance, studies have shown that derivatives with similar structural features can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. Compounds containing similar functional groups have demonstrated activity against a range of bacterial strains, suggesting that 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide may also possess such properties .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The electronic properties imparted by the fluorophenyl group may enhance binding affinity to these targets.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds. For example:

-

Study on Anticancer Activity : A series of phenolic compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives showed significant inhibition of cell growth, suggesting a potential role for 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide in cancer therapy .

Compound IC50 (µM) Cancer Cell Line Compound A 10 ± 1 MCF-7 Compound B 5 ± 0.5 HeLa 2-(2-ethoxy-4-formylphenoxy)-N-(2-fluorophenyl)acetamide TBD TBD - Antimicrobial Screening : A study assessed the antimicrobial efficacy of various phenolic compounds against Gram-positive and Gram-negative bacteria. Preliminary results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.